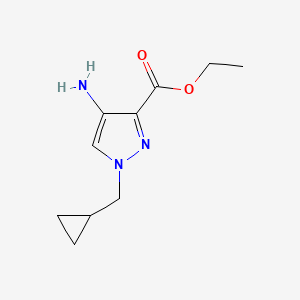
ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the cyclopropylmethyl group through alkylation reactions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and alkylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-amino-1H-pyrazole-3-carboxylate: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
Cyclopropylmethyl 4-amino-1H-pyrazole-3-carboxylate: Similar structure but different ester group, which can influence its solubility and reactivity.
Uniqueness
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the cyclopropylmethyl group and the ethyl ester group. This combination imparts specific chemical and biological properties that can be advantageous in various applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl 4-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)9-8(11)6-13(12-9)5-7-3-4-7/h6-7H,2-5,11H2,1H3 |
InChI-Schlüssel |
HOPMEPSOXDXGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1N)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


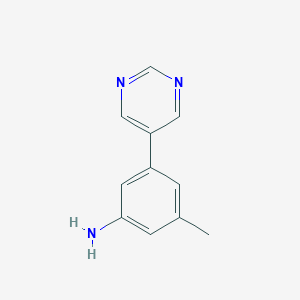
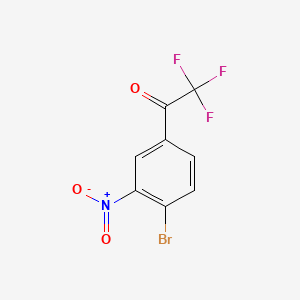
![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)
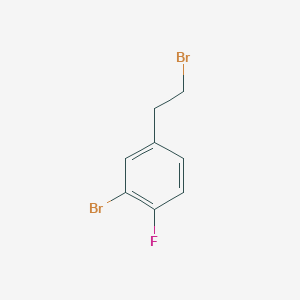
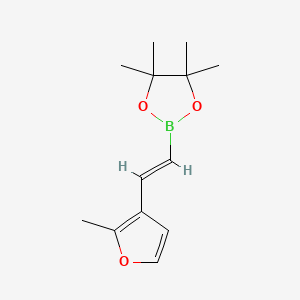
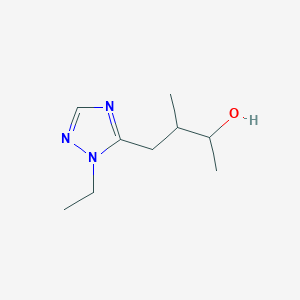
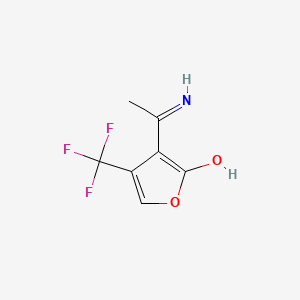
![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)

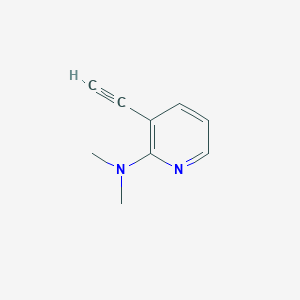

![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
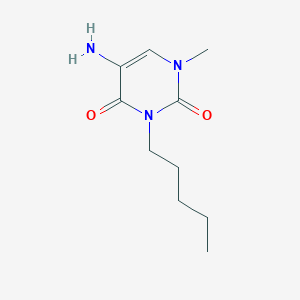
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
